4-Chloro-3-methylbenzoic acid 4-Chloro-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 7697-29-2
VCID: VC21229190
InChI: InChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
SMILES: CC1=C(C=CC(=C1)C(=O)O)Cl
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

4-Chloro-3-methylbenzoic acid

CAS No.: 7697-29-2

Cat. No.: VC21229190

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-methylbenzoic acid - 7697-29-2

Specification

CAS No. 7697-29-2
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name 4-chloro-3-methylbenzoic acid
Standard InChI InChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Standard InChI Key MRUKIIWRMSYKML-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)Cl
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)Cl

Introduction

Chemical Identification and Structure

Basic Information and Nomenclature

4-Chloro-3-methylbenzoic acid is an aromatic carboxylic acid featuring a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, with a carboxylic acid group attached to the 1-position of the ring . The compound is registered with CAS number 7697-29-2 and has the molecular formula C8H7ClO2 . Its IUPAC name is 4-chloro-3-methylbenzoic acid, though it is also known by several synonyms including 4-chloro-m-toluic acid, 5-carboxy-2-chlorotoluene, and benzoic acid, 4-chloro-3-methyl .

The compound has an InChI Key of MRUKIIWRMSYKML-UHFFFAOYSA-N and a PubChem CID of 282989, which are standardized identifiers used in chemical databases . Its SMILES notation is CC1=CC(=CC=C1Cl)C(O)=O, which provides a string representation of the molecular structure .

Structural Characteristics

The molecular structure of 4-Chloro-3-methylbenzoic acid consists of a benzene ring with three substituents: a carboxylic acid group (-COOH), a chlorine atom, and a methyl group (-CH3) . The carboxylic acid functionality contributes to the acidic properties of the compound, while the chlorine substitution affects its reactivity and electrochemical properties . The methyl group provides additional steric effects and influences the electronic distribution in the aromatic ring .

Physical and Chemical Properties

Physical Properties

4-Chloro-3-methylbenzoic acid possesses distinct physical properties that are essential for understanding its behavior in various chemical processes and applications. The compound has a molecular weight of 170.593 g/mol and exists as a solid at room temperature . Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 4-Chloro-3-methylbenzoic acid

PropertyValueReference
Molecular Weight170.593 g/mol
Physical StateSolid
Density1.3±0.1 g/cm³
Melting Point216 °C
Boiling Point299.0±20.0 °C at 760 mmHg
Flash Point134.6±21.8 °C

The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group and dipole-dipole interactions from the chlorine substituent . The compound's density of approximately 1.3 g/cm³ is typical for aromatic carboxylic acids with halogen substituents .

Chemical Properties

The chemical reactivity of 4-Chloro-3-methylbenzoic acid is primarily determined by its functional groups. The carboxylic acid group renders it acidic, allowing it to participate in acid-base reactions and form salts with appropriate bases . The chlorine atom at the para position relative to the carboxylic acid group activates the aromatic ring toward nucleophilic substitution reactions, making this compound valuable in organic synthesis .

The compound can undergo esterification reactions with alcohols, forming the corresponding esters, and can be reduced to the corresponding alcohol or aldehyde using appropriate reducing agents . The chlorine substituent also makes the compound amenable to metal-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, which are important in pharmaceutical synthesis .

Applications and Uses

Pharmaceutical Applications

4-Chloro-3-methylbenzoic acid serves as a crucial intermediate in pharmaceutical development, particularly in the synthesis of various therapeutic agents . It is extensively used in the development of anti-inflammatory and analgesic drugs, where its structure provides essential scaffolding for building more complex molecules . The precise arrangement of the chlorine and methyl substituents on the aromatic ring creates specific electronic and steric properties that are valuable for drug design .

Pharmaceutical researchers utilize this compound as a building block for creating compounds with targeted biological activities, exploiting its reactive functional groups to establish connections with other molecular entities . The carboxylic acid group serves as a point for amide bond formation, a common structural feature in many pharmaceuticals .

Agricultural Chemical Applications

In agricultural chemistry, 4-Chloro-3-methylbenzoic acid plays a significant role in the formulation of herbicides and pesticides . Its use in these applications helps enhance crop yield and provides protection against various pests that threaten agricultural productivity . The compound's stability and specific substitution pattern make it valuable for creating agricultural chemicals with targeted activities .

Industrial and Research Applications

Beyond pharmaceutical and agricultural uses, 4-Chloro-3-methylbenzoic acid finds applications in several other fields:

  • Polymer Production: The compound is involved in the production of specialty polymers used in coatings and adhesives, contributing to improved durability and resistance to environmental factors .

  • Analytical Chemistry: It serves as a standard reference material in analytical methods, aiding researchers in the accurate quantification of similar compounds in various samples .

  • Material Science: Researchers explore this chemical for its potential in developing new materials with unique properties, such as improved thermal stability and chemical resistance .

Research Significance

Exposure TypeRecommended Action
Eye ContactWash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay.
Skin ContactFlush skin and hair with running water (and soap if available). Seek medical attention in event of irritation.
InhalationIf fumes, aerosols or combustion products are inhaled, remove from contaminated area.
IngestionImmediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.

These safety precautions are derived from the material safety data sheet (MSDS) provided for the compound .

Regulatory Status

The absence from these inventories may have implications for the commercial use and transport of the compound in certain jurisdictions, potentially requiring special permits or exemptions for research or industrial applications .

SupplierCatalog NumberQuantityPrice (USD)
Thermo Scientific ChemicalsAAL08533042 g$49.48
Thermo Scientific ChemicalsAAL085330910 g$165.44
Thermo Scientific ChemicalsAAL085331850 g$553.33

The compound is typically supplied with a purity of 98% or higher, making it suitable for research and development applications that require high-quality reagents .

Research Methodologies and Applications

Sample Preparation

In research settings, 4-Chloro-3-methylbenzoic acid may be prepared as a solution for various experimental procedures . The recommended approach involves selecting appropriate solvents based on the compound's solubility characteristics and preparing stock solutions that can be stored under controlled conditions .

To prevent product failure caused by repeated freezing and thawing, it is advisable to store prepared solutions in separate packages . This practice helps maintain the stability and integrity of the compound throughout the research process.

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